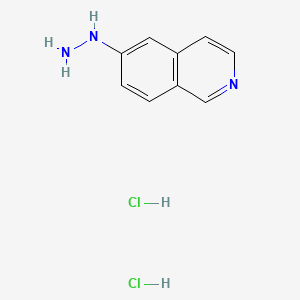

Isoquinolin-6-Yl-Hydrazine Dihydrochloride

Description

Properties

IUPAC Name |

isoquinolin-6-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-12-9-2-1-8-6-11-4-3-7(8)5-9;;/h1-6,12H,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZENQPFHHIUOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Amination and Deprotection

A patented method (CN114573569A) outlines the synthesis of isoquinoline derivatives via Buchwald-Hartwig coupling, which avoids traditional amination challenges at the 3-position of isoquinoline. The process begins with methylamine hydrochloride and N-methyl-N'-tetrahydrofuran formyl propane diamine to minimize impurities and side reactions. Key steps include:

-

Coupling Reaction : Compound II (synthesized from 2-methylquinoline and substituted benzylamines) undergoes Pd-catalyzed coupling with N-methyl-3-aminopropionitrile in the presence of sodium t-butoxide and RuPhos ligand. This step achieves a 68.1% yield under nitrogen protection at 100°C.

-

Deprotection : Trifluoroacetic acid or mixed solvents (e.g., trifluoroacetic acid/dichloromethane) cleave the amino-protecting group, followed by pH adjustment with saturated NaHCO₃ to isolate the final compound.

Table 1: Representative Yields from Buchwald-Hartwig Coupling

| Benzylamine Substituent | Yield (%) | Purity (LC-MS) |

|---|---|---|

| p-Methoxybenzyl | 83.4 | 343.0 [M+H]⁺ |

| 3,4-Dimethoxybenzyl | 85.5 | 389.1 [M+H]⁺ |

| 2,4-Dimethoxybenzyl | 89.6 | 389.1 [M+H]⁺ |

This method’s scalability is demonstrated by kilogram-scale syntheses, making it industrially viable.

Copper-Catalyzed Modular Assembly

Isocyanide-Based Cyclization

A copper-catalyzed method (ACS JOC 2020) assembles indenoisoquinolinones from isocyanides and alkynes. Although focused on fused polyheterocycles, the protocol’s modularity suggests applicability to hydrazine derivatives:

-

Key Step : Copper(I) iodide catalyzes the reaction between 2-iodobenzoic acid and isocyanides, forming a six-membered ring via cyclization.

-

Functional Group Tolerance : Electron-donating (e.g., methoxy) and withdrawing (e.g., cyano) groups are compatible, yielding products at 35–80%.

For Isoquinolin-6-Yl-Hydrazine, introducing a hydrazine group post-cyclization could involve hydrazine hydrate treatment under reflux, though this remains speculative without direct evidence.

Autoxidation of Hydrazinylquinolinones

Pyridine-Mediated Autoxidation

A pyridazino-diquinoline synthesis (PMC9000902) employs 4-hydrazinylquinolin-2(1H)-ones as precursors. Heating these compounds in pyridine triggers autoxidation, forming fused heterocycles:

-

Procedure : Hydrazinylquinolinones (1 mmol) are refluxed in pyridine for 6–12 hours, yielding 5,6-dihydropyridazino-diquinolines at 65–78%.

-

Mechanistic Insight : The reaction proceeds via radical intermediates, with pyridine acting as both solvent and base.

Adapting this method would require substituting the quinolinone substrate with a 6-hydrazine derivative, though side reactions during autoxidation may necessitate protective group strategies.

Streamlined Hydrazine Synthesis via Diazotization

Industrial-Scale Process (US5274096A)

A patent describes a four-step synthesis of a related hydrazine intermediate, emphasizing efficiency and safety:

-

Chlorination : 2-Methylquinoline reacts with trichloroisocyanuric acid in acetonitrile to form 2-chloromethylquinoline.

-

Alkylation : The chlorinated product reacts with 4-acetamidophenol and K₂CO₃ at reflux, yielding N-acetyl-4-(quinolin-2-ylmethoxy)aniline.

-

Hydrolysis : Ethanol and KOH cleave the acetyl group, producing 4-(quinolin-2-ylmethoxy)aniline.

-

Diazotization and Reduction : Treatment with NaNO₂/HCl followed by Na₂S₂O₄/NaOH generates the hydrazine intermediate, which is isolated as the dihydrochloride salt after methanol addition.

Table 2: Optimized Conditions for Hydrazine Formation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 85 |

| Reduction | Na₂S₂O₄, NaOH, 20–25°C | 78 |

| Salt Formation | HCl/MeOH, crystallization | 92 |

This method eliminates intermediate isolations, reducing exposure to toxic compounds and improving overall yield (75% over four steps) .

Chemical Reactions Analysis

Isoquinolin-6-Yl-Hydrazine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Isoquinoline derivatives, including isoquinolin-6-yl-hydrazine dihydrochloride, have been studied for their potential anticancer properties. Research indicates that isoquinoline thiosemicarbazones exhibit potent anticancer activity, particularly against aggressive leukemia models, suggesting that modifications in the isoquinoline structure can enhance efficacy . The incorporation of hydrazine moieties has shown promise in increasing the bioactivity of these compounds.

Neuroprotective Effects

Isoquinoline compounds have been linked to neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A study highlighted the synthesis of isoquinoline compounds aimed at preventing or treating these conditions, indicating that this compound may play a role in this therapeutic area .

Synthesis and Industrial Applications

Synthesis Methodologies

The preparation of this compound involves various synthetic routes that allow for large-scale production. Recent patents describe methods that improve yield and purity by optimizing reaction conditions and using cost-effective raw materials . This industrial relevance underscores its potential for widespread application in pharmaceutical manufacturing.

Analytical Applications

Hydrazone Derivatives

this compound can be utilized as a precursor for hydrazone derivatives, which have numerous analytical applications including anti-viral and anti-bacterial activities. A comprehensive review has documented various hydrazone derivatives that exhibit significant biological activities, highlighting the versatility of hydrazine compounds in medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of Isoquinolin-6-Yl-Hydrazine Dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Hydrazine Derivatives

6-Chloro-4-Hydrazino-2-Methylquinoline Hydrochloride

- Structure: Substituted quinoline with chlorine and methyl groups.

- Synthesis: Prepared via nucleophilic substitution, contrasting with Isoquinolin-6-Yl-Hydrazine Dihydrochloride’s synthesis, which may involve condensation or cyclization .

6-Chloro-3-Ethyl-2-Hydrazino-8-Methylquinoline Hydrochloride

- Structure : Additional ethyl and methyl substituents enhance steric effects.

Comparison Table 1: Structural and Bioactive Differences

Functional Analogues in Material Science

Cystamine Dihydrochloride

- Role : Reduces graphene oxide (GO) to S-modified reduced GO (rGO), enhancing mechanical properties in rubber composites.

- Comparison: this compound may lack sulfur-modifying capability but could introduce nitrogen dopants, improving electrochemical performance .

Ammonium Carbonate

- Role : Produces N-modified rGO for energy storage.

- Differentiation: this compound’s aromatic structure might offer π-π interactions beneficial for composite materials, unlike ammonium carbonate’s simpler N-doping .

Hydrazine Sulfate vs. Hydrazine Dihydrochloride

- Reaction Conditions : Hydrazine dihydrochloride is preferred in acidic media, while sulfate salts require neutral or alkaline conditions .

- Yield: this compound derivatives may exhibit higher yields in polar solvents (e.g., DMSO) due to improved solubility .

Hydroxylamine Hydrochloride

Kinetic and Mechanistic Comparisons

- Redox Reactions : Hydrazine dihydrochloride exhibits first-order kinetics in reactions with iodine, contrasting with second-order behavior in naphthol green B systems .

- Reducing Power : Outperforms tin powder in Sn halide perovskite synthesis, reducing Sn⁴⁺ to Sn²⁺ more efficiently, thereby enhancing solar cell stability .

Biological Activity

Isoquinolin-6-Yl-Hydrazine Dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is classified as a hydrazine derivative of isoquinoline. Its chemical structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. The synthesis of this compound typically involves the reaction of isoquinoline with hydrazine derivatives, followed by purification processes to yield the dihydrochloride salt form.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding can alter enzymatic activities and signaling pathways, leading to various biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may induce apoptosis in cancer cells and exhibit antimicrobial effects through disruption of cellular processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. In vitro assays have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also shown promise in anticancer research. Several studies have examined its effects on various cancer cell lines, revealing dose-dependent cytotoxicity.

Case Study: Anticancer Efficacy

In a recent study involving human cancer cell lines, this compound exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 10.5 |

The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death in treated cultures .

Research Findings

A series of studies have explored modifications to the isoquinoline structure to enhance biological activity. For instance, fluorination at specific positions has been shown to significantly increase potency against cancer cell lines compared to non-fluorinated analogs . The following table summarizes the effects of structural modifications:

| Modification | Impact on Anticancer Activity |

|---|---|

| 4-Fluorination | Increased potency by 3-fold |

| 6-Fluorination | Synergistic effects with amine methylation |

| Addition of thiosemicarbazone | Enhanced metal-chelation properties |

These modifications suggest that further structural optimization could lead to more effective therapeutic agents derived from this compound .

Q & A

Q. What are the standard synthetic routes for Isoquinolin-6-Yl-Hydrazine Dihydrochloride, and how are intermediates characterized?

this compound is typically synthesized via multi-step condensation reactions. A common approach involves starting with chlorophenylhydrazine hydrochloride, which undergoes sequential reactions with ethyl acetoacetate and hydrazine hydrate in ethanol to form a hydrazide intermediate. This intermediate is then refluxed with ammonium acetate to yield the final product . Characterization of intermediates and final compounds is performed using -NMR, -NMR, FT-IR, and mass spectrometry to confirm structural integrity and purity .

Q. Which spectroscopic techniques are critical for validating the structural integrity of hydrazide derivatives like this compound?

Key techniques include:

- -NMR : To identify proton environments, such as NH and aromatic protons.

- -NMR : To confirm carbonyl (C=O) and aromatic carbon signals.

- FT-IR : To detect characteristic bands for N-H (3100–3300 cm) and C=O (1650–1700 cm).

- Mass spectrometry : For molecular ion peaks and fragmentation patterns matching theoretical masses .

Q. How is this compound utilized in antimicrobial studies?

The compound is evaluated for antimicrobial activity using agar diffusion or microdilution assays. Minimum inhibitory concentration (MIC) values are determined against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Structural modifications, such as introducing chloro or nitro groups, are often explored to enhance activity .

Advanced Research Questions

Q. How can researchers address contradictions in antimicrobial efficacy data for hydrazide derivatives?

Discrepancies may arise from variations in bacterial strain susceptibility, compound solubility, or assay conditions (e.g., pH, temperature). To resolve these:

- Standardize assay protocols : Use CLSI guidelines for consistency.

- Evaluate solubility : Pre-dissolve compounds in DMSO or adjust solvent systems to ensure homogeneity.

- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

Key factors include:

- Reagent stoichiometry : Excess hydrazine hydrate (1.5–2.0 equivalents) improves yield in condensation steps.

- Reaction time and temperature : Refluxing at 80–90°C for 6–8 hours ensures complete cyclization.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate pure products .

Q. How can hydrazide intermediates be stabilized during synthesis to prevent degradation?

- Avoid aqueous conditions : Use anhydrous solvents (e.g., THF, acetonitrile) to minimize hydrolysis.

- Low-temperature storage : Store intermediates at –20°C under inert gas (N or Ar).

- Protective groups : Introduce Boc (tert-butoxycarbonyl) groups to shield reactive NH sites during multi-step syntheses .

Q. What methodologies enable the integration of this compound into functional polymers or nanomaterials?

The compound’s hydrazide moiety can react with aldehydes via acylhydrazone linkages, enabling post-polymerization functionalization. For example:

Q. How can researchers validate the specificity of this compound in protein labeling applications?

- Site-specific conjugation : Use genetically encoded glutamic acid benzyl ester (BnE) to introduce acyl hydrazide handles on proteins.

- Fluorescence assays : Confirm labeling via SDS-PAGE with fluorescent tags (e.g., fluorescein-cysteine) and ESI-QTOF mass spectrometry to verify molecular weight shifts .

Key Considerations for Researchers

- Contradictory bioactivity data : Cross-validate using orthogonal assays (e.g., time-kill kinetics vs. MIC).

- Scale-up challenges : Optimize microwave-assisted synthesis for rapid, high-yield production .

- Safety : Handle hydrazine derivatives in fume hoods due to potential toxicity; avoid exposure to skin/eyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.